molecular formula C18H19ClO5 B4959184 4-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde

4-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde

Cat. No. B4959184
M. Wt: 350.8 g/mol
InChI Key: YXSCLWGULPTWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde, also known as CCG-1423, is a small molecule inhibitor that has been widely used in scientific research. This compound is known to inhibit the activity of Rho signaling pathways, which play a crucial role in cell migration, proliferation, and differentiation.

Mechanism of Action

4-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde inhibits the activity of Rho signaling pathways by binding to the Rho-specific guanine nucleotide exchange factor (GEF) domain of p115RhoGEF. This binding prevents the activation of RhoA, Rac1, and Cdc42, which leads to the inhibition of actin cytoskeleton dynamics and cell migration.
Biochemical and Physiological Effects:
4-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, reduce the formation of atherosclerotic plaques, and improve cardiac function in animal models of heart failure. Additionally, 4-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde in lab experiments is its specificity towards Rho signaling pathways. This compound has been shown to selectively inhibit the activity of RhoA, Rac1, and Cdc42, without affecting other signaling pathways. Additionally, 4-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been shown to have low toxicity in animal studies. However, one of the limitations of using 4-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 4-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde in scientific research. One potential application is in the development of new cancer therapies. 4-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been shown to inhibit the migration and invasion of cancer cells, and further studies could explore its potential as a therapeutic agent. Additionally, 4-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde could be used to study the role of Rho signaling pathways in the development of neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, future studies could explore the use of 4-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde in combination with other inhibitors to target multiple signaling pathways simultaneously.

Synthesis Methods

4-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde is synthesized by reacting 3-methoxybenzaldehyde with 2-(2-chlorophenoxy)ethanol in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 2-bromoethyl ether to obtain the final product. The purity of the compound can be determined by using high-performance liquid chromatography (HPLC).

Scientific Research Applications

4-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been extensively used in scientific research to study the role of Rho signaling pathways in various cellular processes. It has been shown to inhibit the activity of RhoA, Rac1, and Cdc42, which are key regulators of actin cytoskeleton dynamics and cell migration. This compound has been used in studies related to cancer, cardiovascular diseases, and neurological disorders.

properties

IUPAC Name

4-[2-[2-(2-chlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO5/c1-21-18-12-14(13-20)6-7-17(18)24-11-9-22-8-10-23-16-5-3-2-4-15(16)19/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSCLWGULPTWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[2-(2-Chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde

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